molecular formula C18H21NO4 B5017338 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide

3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide

カタログ番号 B5017338
分子量: 315.4 g/mol
InChIキー: CTCZBKZDTMBWME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that selectively inhibits glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in several cellular processes, including glycogen metabolism, gene expression, cell cycle regulation, and neuronal development. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder.

作用機序

3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII selectively inhibits the activity of this compoundβ by binding to its ATP-binding site. This compoundβ is a negative regulator of the Wnt/β-catenin signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this compoundβ leads to the stabilization of β-catenin and the activation of the Wnt/β-catenin signaling pathway, which can have various downstream effects depending on the cellular context.
Biochemical and Physiological Effects
This compoundβ inhibitor VIII has been shown to have several biochemical and physiological effects. For example, this compoundβ inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to enhance insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, this compoundβ inhibition has been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

One of the main advantages of using 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII in lab experiments is its selectivity for this compoundβ, which allows for the specific inhibition of this kinase without affecting other signaling pathways. Additionally, this compoundβ inhibitor VIII has been extensively characterized in vitro and in vivo, making it a well-established tool for this compoundβ research. However, one of the limitations of using this compoundβ inhibitor VIII is its relatively low potency compared to other this compoundβ inhibitors, which may require higher concentrations to achieve the desired effect.

将来の方向性

There are several future directions for the use of 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII in scientific research. One potential application is in the development of cancer therapies that target this compoundβ. Additionally, this compoundβ inhibition has been shown to have potential therapeutic effects in neurological disorders, such as Alzheimer's disease and bipolar disorder. Further research is needed to fully understand the molecular mechanisms underlying these effects and to develop more potent and selective this compoundβ inhibitors for therapeutic use.

合成法

The synthesis of 3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-methoxyphenethylamine in the presence of a base, followed by the reaction of the resulting intermediate with 4-methoxyphenylacetic acid. The final product is obtained after purification by column chromatography.

科学的研究の応用

3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamideβ inhibitor VIII has been extensively used in scientific research to investigate the role of this compoundβ in various diseases and to develop potential therapeutic interventions. For example, this compoundβ inhibition has been shown to induce apoptosis in cancer cells, making it a promising target for cancer therapy. Additionally, this compoundβ inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

特性

IUPAC Name

3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12(13-5-8-15(21-2)9-6-13)19-18(20)14-7-10-16(22-3)17(11-14)23-4/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCZBKZDTMBWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。